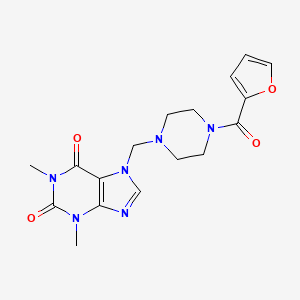![molecular formula C25H27NO4 B14100160 1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100160.png)
1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, which are characterized by their fused ring systems and diverse biological activities.
Métodos De Preparación
The synthesis of 1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the 3-(3-methylbutoxy)phenyl and propyl groups. Common synthetic routes include:
Step 1: Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions involving appropriate starting materials such as substituted phenols and amines.
Step 2: Introduction of the 3-(3-methylbutoxy)phenyl group via etherification reactions using 3-methylbutanol and appropriate phenolic intermediates.
Step 3: Addition of the propyl group through alkylation reactions using propyl halides and suitable nucleophiles.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Affecting Gene Expression: Influencing the expression of genes involved in critical cellular processes, such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
- 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C25H27NO4 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
1-[3-(3-methylbutoxy)phenyl]-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO4/c1-4-13-26-22(17-8-7-9-18(15-17)29-14-12-16(2)3)21-23(27)19-10-5-6-11-20(19)30-24(21)25(26)28/h5-11,15-16,22H,4,12-14H2,1-3H3 |
Clave InChI |
YYPFZAXAVVTSLU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


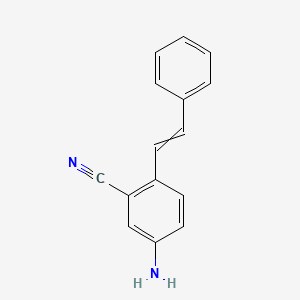
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14100094.png)
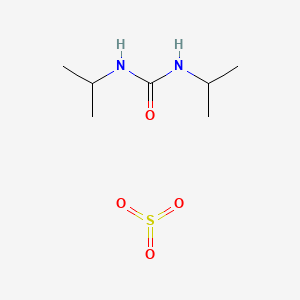
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,5-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100098.png)
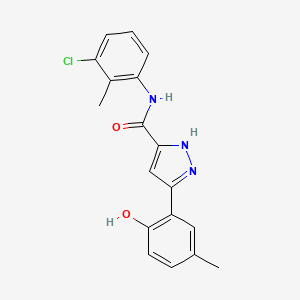
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100123.png)
![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100125.png)
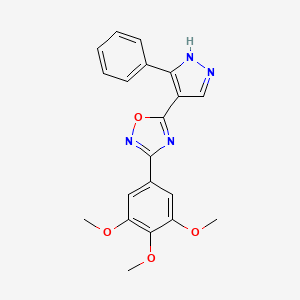
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100140.png)
![3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100141.png)

![8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100175.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14100178.png)
